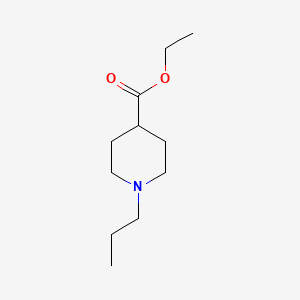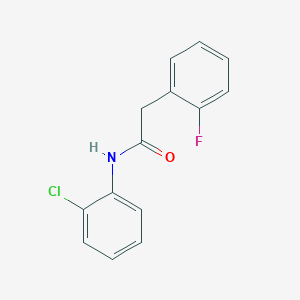![molecular formula C17H19N3O B7479405 2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl(piperazin-1-yl)methanone](/img/structure/B7479405.png)
2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl(piperazin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl(piperazin-1-yl)methanone, also known as CPQ, is a chemical compound that has been studied for its potential applications in scientific research. CPQ is a cyclic amine that contains a quinoline ring system and a piperazine moiety. It has been found to exhibit various biological activities, including antitumor, antiviral, and anti-inflammatory properties. In
作用机制
The mechanism of action of 2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl(piperazin-1-yl)methanone is not fully understood. However, it has been proposed that this compound exerts its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells. The antiviral activity of this compound is thought to be due to its ability to inhibit viral DNA replication. The anti-inflammatory activity of this compound is believed to be due to its ability to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis. This compound has also been found to inhibit the replication of herpes simplex virus type 1 and type 2. In addition, this compound has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. However, the exact biochemical and physiological effects of this compound in vivo are not yet fully understood.
实验室实验的优点和局限性
2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl(piperazin-1-yl)methanone has several advantages for lab experiments. It is readily synthesized and purified, making it easily accessible for research. This compound has also been found to exhibit potent antitumor, antiviral, and anti-inflammatory activities, making it a promising candidate for further research. However, this compound has some limitations for lab experiments. It has a low solubility in water, which can make it difficult to work with in aqueous solutions. This compound also has a relatively short half-life, which can limit its effectiveness in vivo.
未来方向
There are several future directions for research on 2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl(piperazin-1-yl)methanone. One area of research could be to further investigate the mechanism of action of this compound, particularly its antitumor activity. Another area of research could be to explore the potential of this compound as a therapeutic agent for the treatment of cancer and viral infections. Additionally, future research could focus on developing new derivatives of this compound with improved solubility and bioavailability. Overall, this compound has the potential to be a valuable tool for scientific research and could lead to the development of new treatments for cancer and viral infections.
合成方法
The synthesis of 2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl(piperazin-1-yl)methanone involves the condensation of 2-chloro-3-formylquinoline with piperazine in the presence of a base, such as potassium carbonate, in a solvent, such as dimethylformamide. The reaction proceeds through the formation of an imine intermediate, which is then reduced to the corresponding amine using a reducing agent, such as sodium borohydride. The final product is obtained after purification by column chromatography.
科学研究应用
2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl(piperazin-1-yl)methanone has been extensively studied for its potential applications in scientific research. It has been found to exhibit antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to have antiviral activity against herpes simplex virus type 1 and type 2. In addition, this compound has been found to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
属性
IUPAC Name |
2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl(piperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c21-17(20-10-8-18-9-11-20)16-12-4-1-2-6-14(12)19-15-7-3-5-13(15)16/h1-2,4,6,18H,3,5,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVQWDVJRIWEANF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C3N=C2C1)C(=O)N4CCNCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 5-phenyl-2-[[2-(3-sulfamoylbenzoyl)oxyacetyl]amino]thiophene-3-carboxylate](/img/structure/B7479322.png)
![ethyl 5-[2-(cyanomethyl)-1,3-thiazol-4-yl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B7479330.png)


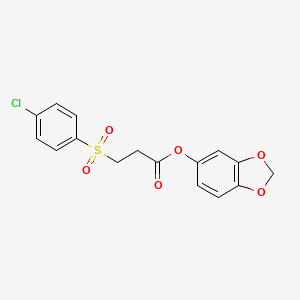

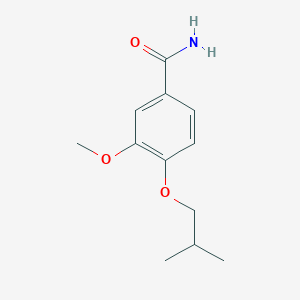
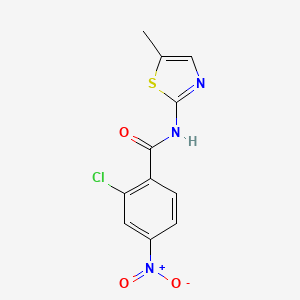

![methyl 1-[2-[2-(1H-indol-3-yl)acetyl]oxyacetyl]piperidine-4-carboxylate](/img/structure/B7479411.png)
![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzenesulfonamide](/img/structure/B7479415.png)
